molecular formula C15H19ClN4OS B4081903 2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide

2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide

Cat. No.: B4081903
M. Wt: 338.9 g/mol
InChI Key: GADVTWITFXBYBS-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a side chain containing a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Attachment of the Side Chain: The side chain containing the triazole ring is then attached to a benzamide core through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

    Chlorination: The final step involves the chlorination of the benzamide core using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the 2-chloro substituent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the benzamide core can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Research: It can serve as a probe to study the biological activity of triazole-containing compounds and their interactions with biomolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The chloro and sulfanyl groups can also participate in covalent bonding or redox reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzene-1-sulfonamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfanyl groups, along with the triazole ring, allows for diverse chemical reactivity and potential for multiple applications in various fields.

Properties

IUPAC Name

2-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c1-4-20-13(18-19-15(20)22)12(9(2)3)17-14(21)10-7-5-6-8-11(10)16/h5-9,12H,4H2,1-3H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADVTWITFXBYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C(C)C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
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2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
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2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
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2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
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2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide
Reactant of Route 6
2-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide

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